molecular formula C12H16N2O2 B13333624 Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate

Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate

Cat. No.: B13333624
M. Wt: 220.27 g/mol
InChI Key: RTGHYCVXTZXWFQ-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate is a chemical compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate typically involves the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by cyclization and esterification . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate is unique due to its specific ester functional group, which influences its chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate

InChI

InChI=1S/C12H16N2O2/c1-8(12(15)16-2)9-5-6-10-11(14-9)4-3-7-13-10/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

RTGHYCVXTZXWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C1)NCCC2)C(=O)OC

Origin of Product

United States

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